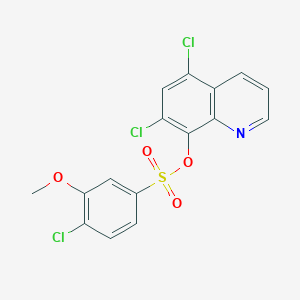![molecular formula C15H12ClFN2O3 B4763453 [4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B4763453.png)
[4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)phenyl]acetic acid
説明
[4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)phenyl]acetic acid, also known as CFPPAA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CFPPAA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in the treatment of various inflammatory disorders.
作用機序
[4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)phenyl]acetic acid exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate inflammation, pain, and fever. [4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)phenyl]acetic acid selectively inhibits the activity of COX-2, which is upregulated in response to inflammation, while sparing the activity of COX-1, which plays a crucial role in maintaining the integrity of the gastrointestinal tract.
Biochemical and Physiological Effects:
[4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)phenyl]acetic acid has been shown to reduce inflammation and pain by inhibiting the production of prostaglandins. It has also been shown to have antioxidant properties and to modulate the immune response. [4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)phenyl]acetic acid has been found to be well-tolerated in animal studies, with minimal adverse effects on the gastrointestinal tract.
実験室実験の利点と制限
[4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)phenyl]acetic acid has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has been extensively studied and has a well-established mechanism of action. However, [4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)phenyl]acetic acid has limitations as well. It has a relatively short half-life, which may limit its efficacy in some experimental settings. Additionally, its selectivity for COX-2 may limit its use in experiments where COX-1 activity is also important.
将来の方向性
There are several future directions for research on [4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)phenyl]acetic acid. One area of interest is the potential use of [4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)phenyl]acetic acid in the treatment of cancer. [4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)phenyl]acetic acid has been shown to have anti-proliferative effects on cancer cells, and further studies are needed to explore its potential as a cancer therapy. Another area of interest is the development of novel formulations of [4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)phenyl]acetic acid that can enhance its bioavailability and efficacy. Finally, there is a need for further studies to explore the long-term safety and efficacy of [4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)phenyl]acetic acid in humans.
科学的研究の応用
[4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)phenyl]acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. [4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)phenyl]acetic acid has been tested in animal models of various inflammatory disorders, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease, and has demonstrated significant efficacy in reducing inflammation and pain.
特性
IUPAC Name |
2-[4-[(4-chloro-2-fluorophenyl)carbamoylamino]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O3/c16-10-3-6-13(12(17)8-10)19-15(22)18-11-4-1-9(2-5-11)7-14(20)21/h1-6,8H,7H2,(H,20,21)(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEATUHDHXLNPMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[(4-Chloro-2-fluorophenyl)carbamoyl]amino}phenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B4763380.png)

![2-{[(3-{[(2-methoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4763397.png)
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4763408.png)

![ethyl 4-{[4-(1-azepanylcarbonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4763438.png)
![N-{5-[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4763443.png)
![ethyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4763444.png)
![N-[1-(4-tert-butylphenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4763455.png)

![2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-2-pyridinylacetamide](/img/structure/B4763462.png)
![4-tert-butyl-N-[2-(methylthio)ethyl]benzamide](/img/structure/B4763471.png)
![(4-chlorophenyl){2-[(4-nitrobenzyl)oxy]benzyl}amine](/img/structure/B4763478.png)